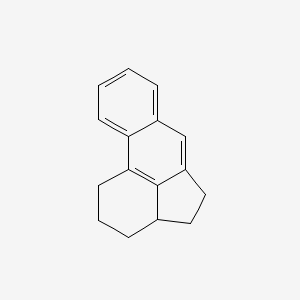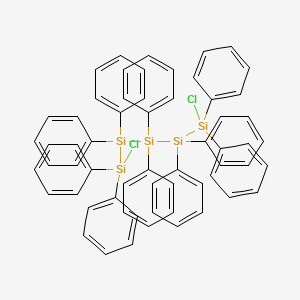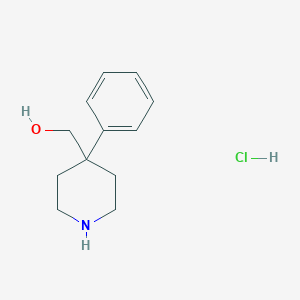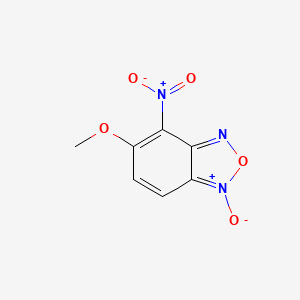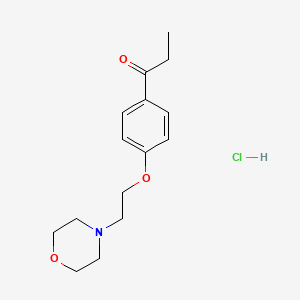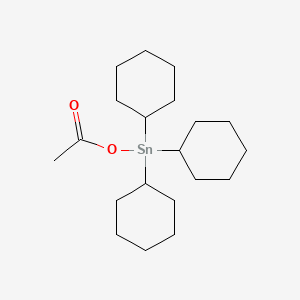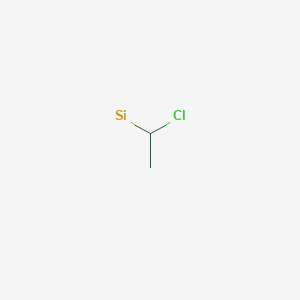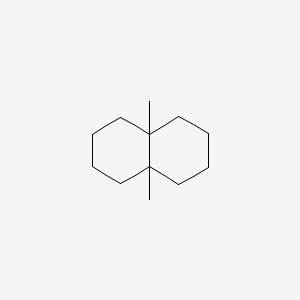
4a,8a-Dimethyldecahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,8a-Dimethyldecahydronaphthalene is a chemical compound with the molecular formula C12H22 It is a derivative of decahydronaphthalene, characterized by the presence of two methyl groups at the 4a and 8a positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4a,8a-Dimethyldecahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a,8a-dimethylnaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4a,8a-Dimethyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting any remaining unsaturated bonds to saturated ones.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4a,8a-Dimethyldecahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4a,8a-Dimethyldecahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Decahydronaphthalene: The parent compound without the methyl groups.
Tetralin: A partially hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydronaphthalene: Another hydrogenated derivative with different hydrogenation patterns.
Uniqueness: 4a,8a-Dimethyldecahydronaphthalene is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
13950-38-4 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
4a,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-11-7-3-5-9-12(11,2)10-6-4-8-11/h3-10H2,1-2H3 |
Clave InChI |
FUUGBGSHEIEQMS-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1(CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


